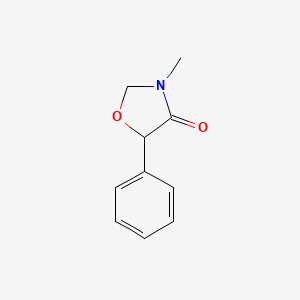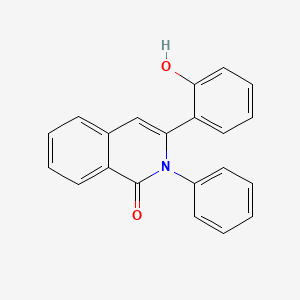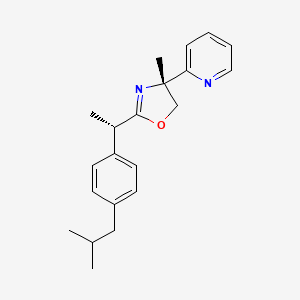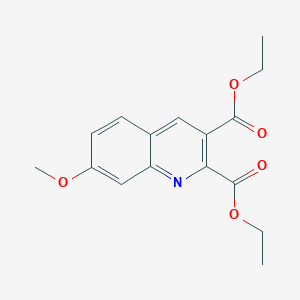
3-Methyl-5-phenyloxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-phenyloxazolidin-4-one is a heterocyclic organic compound with the molecular formula C10H11NO2. It is a member of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, along with a phenyl group and a methyl group attached to the ring.
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-5-phenyloxazolidin-4-one can be synthesized through various methods. One common synthetic route involves the reaction of phenylglycine with formaldehyde and methylamine. The reaction typically occurs in a solvent such as benzene and requires heating for several hours . Another method involves the cyclization of N-phenyl-N-methylglycine with phosgene under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high yield and minimal by-products.
化学反应分析
Types of Reactions
3-Methyl-5-phenyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and occur under elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amines or alcohols.
科学研究应用
3-Methyl-5-phenyloxazolidin-4-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Methyl-5-phenyloxazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits, thereby preventing the growth and replication of bacteria . The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Methyl-5-phenyl-2-oxazolidinone: Similar in structure but differs in the position of the oxygen atom.
5-Phenyl-2-oxazolidinone: Lacks the methyl group present in 3-Methyl-5-phenyloxazolidin-4-one.
3-Phenyl-5-methyl-2-oxazolidinone: Similar but with different substitution patterns on the ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential antimicrobial activity make it particularly valuable in both research and industrial applications .
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
3-methyl-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H11NO2/c1-11-7-13-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI 键 |
ZZYRZYUJVGOJJS-UHFFFAOYSA-N |
规范 SMILES |
CN1COC(C1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)












